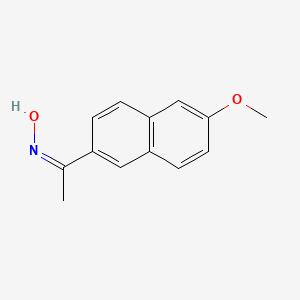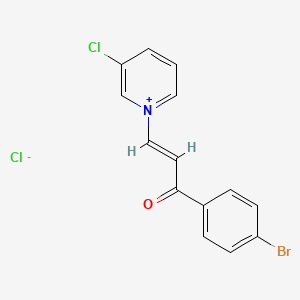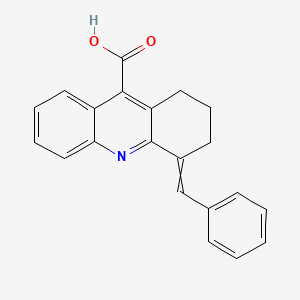![molecular formula C16H12N2O2 B1638195 (E)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid](/img/structure/B1638195.png)
(E)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid consists of an imidazo[1,2-a]pyridine core with a phenyl group at the 2-position and an acrylic acid moiety at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid can be achieved through multicomponent condensation reactions. One effective method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction typically takes place in acetonitrile (MeCN) at elevated temperatures, followed by the addition of acetic acid (AcOH) to complete the reaction . The yields of this method range from 51% to 74% .
Industrial Production Methods
Industrial production methods for 3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid are not well-documented in the literature. the multicomponent condensation approach mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form glyoxals and other oxidation products.
Reduction: Reduction reactions can convert the acrylic acid moiety to other functional groups.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Gold-catalyzed oxidation reactions are commonly used.
Reduction: Common reducing agents include hydrogen gas (H₂) and metal catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield glyoxals, while substitution reactions can introduce various functional groups onto the phenyl or pyridine rings.
Wissenschaftliche Forschungsanwendungen
3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antibacterial, antifungal, antiviral, and anti-inflammatory activities.
Industry: Used in the development of novel materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with various molecular targets and pathways. For instance, imidazo[1,2-a]pyridine derivatives like this compound can block γ-aminobutyric acid (GABA) receptors, leading to hypnotic and sedative effects . Additionally, the compound may inhibit specific enzymes or proteins involved in disease pathways, contributing to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zolpidem: Used to treat short-term insomnia and functions by blocking GABA receptors.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid is unique due to its acrylic acid moiety, which imparts distinct chemical reactivity and potential biological activities compared to other imidazo[1,2-a]pyridine derivatives. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C16H12N2O2 |
|---|---|
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
(E)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C16H12N2O2/c19-15(20)10-9-13-16(12-6-2-1-3-7-12)17-14-8-4-5-11-18(13)14/h1-11H,(H,19,20)/b10-9+ |
InChI-Schlüssel |
RUBYIZKMLSFLLU-MDZDMXLPSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=CC(=O)O |
Isomerische SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)/C=C/C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline](/img/structure/B1638120.png)





![2-[3,5-Bis(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B1638151.png)




